N-([2,4'-bipyridin]-4-ylmethyl)benzo[d]thiazole-6-carboxamide
Description
N-([2,4'-bipyridin]-4-ylmethyl)benzo[d]thiazole-6-carboxamide is a benzothiazole derivative featuring a carboxamide group at position 6 of the benzothiazole core. The amide nitrogen is substituted with a [2,4'-bipyridin]-4-ylmethyl group, which introduces a rigid, aromatic bipyridine moiety.
Properties
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-4-yl)methyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4OS/c24-19(15-1-2-16-18(10-15)25-12-23-16)22-11-13-3-8-21-17(9-13)14-4-6-20-7-5-14/h1-10,12H,11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJOVEFVJOEIDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4)SC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-([2,4’-bipyridin]-4-ylmethyl)benzo[d]thiazole-6-carboxamide is the BRAFV600E kinase . This kinase is an oncogenic protein that leads to abnormal activation of the MAPK signaling pathway, resulting in uncontrolled cellular proliferation and cancer development.
Mode of Action
N-([2,4’-bipyridin]-4-ylmethyl)benzo[d]thiazole-6-carboxamide interacts with its target, the BRAFV600E kinase, by displaying selectivity against the mutated form of BRAF. This interaction inhibits the abnormal activation of the MAPK signaling pathway, thereby controlling cellular proliferation.
Biochemical Pathways
The compound affects the RAS-RAF-MEK-ERK MAPK pathway , a critical cellular mechanism that regulates proliferation and survival. By inhibiting the BRAFV600E kinase, the compound disrupts this pathway, leading to controlled cellular proliferation and potentially preventing cancer development.
Biological Activity
N-([2,4'-bipyridin]-4-ylmethyl)benzo[d]thiazole-6-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic potential, and related case studies.
Chemical Structure
The compound features a benzo[d]thiazole core fused with a bipyridine moiety, which contributes to its diverse biological activities. The structural formula can be represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to benzo[d]thiazole derivatives. For instance, similar compounds have shown significant antiproliferative effects against various cancer cell lines, including:
| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
|---|---|---|---|
| EKVX (Lung) | 1.7 | 21.5 | 25.9 |
| RPMI-8226 (Leukemia) | 15.9 | 27.9 | 15.1 |
| OVCAR-4 (Ovarian) | 28.7 | 77.5 | 93.3 |
These results suggest that this compound may exhibit similar or enhanced activity due to the bipyridine substitution, which is known to influence receptor interactions and cellular uptake.
The proposed mechanism of action for compounds in this class involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Specifically, they may target:
- PI3K/Akt/mTOR Pathway : Inhibition of this pathway can lead to reduced cell growth and increased apoptosis in cancer cells.
- NF-κB Signaling : Modulation of NF-κB activity has been linked to anti-inflammatory responses and reduced tumor progression.
Antimicrobial Activity
In addition to anticancer properties, N-([2,4'-bipyridin]-4-ylmethyl)benzo[d]thiazole derivatives have shown antimicrobial activities against various pathogens. For example, related thiazole derivatives demonstrated effective inhibition against:
| Microorganism | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| E. coli | 0.17 | 0.23 |
| S. aureus | 0.23 | 0.47 |
| B. cereus | 0.23 | 0.23 |
These findings indicate a broad spectrum of activity that may be beneficial in treating infections resistant to conventional antibiotics.
Study on Antitumor Activity
A notable study investigated the antitumor effects of a series of benzo[d]thiazole derivatives, including this compound, revealing promising results in terms of cytotoxicity against human cancer cell lines. The study reported that the compound exhibited selective toxicity towards cancer cells with minimal effects on normal cells.
Research on Antimicrobial Efficacy
Another research effort focused on synthesizing and evaluating the antimicrobial properties of thiazole-based compounds, including those with bipyridine substitutions. The results demonstrated that these compounds could effectively inhibit bacterial growth at low concentrations, suggesting their potential as new antimicrobial agents.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The benzothiazole-6-carboxamide scaffold is a common framework in medicinal chemistry. Key structural variations among analogs include:
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
